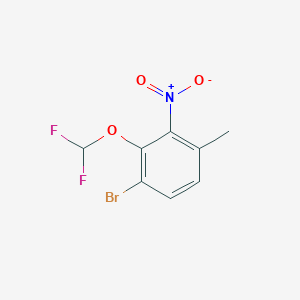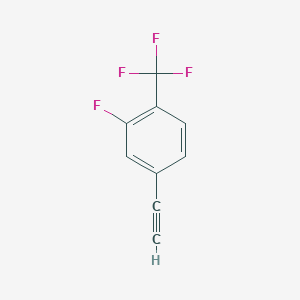
4-Bromo-3-difluoromethoxy-2-nitrotoluene
概要
説明
4-Bromo-3-difluoromethoxy-2-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It belongs to the class of nitroaromatic compounds and is generally used as an intermediate during the synthesis of other compounds. This compound is a pale yellow powder with a melting point of 60°C.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-difluoromethoxy-2-nitrotoluene can be synthesized through the nitration of 4-bromo-2,3-difluoromethoxytoluene. The reaction is a nucleophilic aromatic substitution reaction in which nitronium ion (NO2+) is added to the aromatic ring of the toluene derivative. The product can be purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration reactions under controlled conditions to ensure high yield and purity . The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
4-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-Bromo-3-difluoromethoxy-2-aminotoluene.
Oxidation: 4-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.
科学的研究の応用
4-Bromo-3-difluoromethoxy-2-nitrotoluene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of electronic devices, explosives, and propellants.
作用機序
The mechanism of action of 4-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways specific to its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of the nitro and methoxy groups.
4-Bromo-3-methoxy-2-nitrotoluene: Lacks the difluoromethoxy group, affecting its reactivity and applications.
4-Bromo-3-difluoromethoxy-2-aminotoluene: A reduction product of 4-Bromo-3-difluoromethoxy-2-nitrotoluene.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
特性
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)7(15-8(10)11)6(4)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTILAYAAJLFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)








